(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone
Description
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-9-5-3-8(4-6-9)12(18)11-13(15)16-10-2-1-7-17(10)11/h3-6H,1-2,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAMDCDDBBMVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone typically involves the following steps:
Formation of the Pyrroloimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrrole and an imidazole derivative.
Introduction of the Chlorophenyl Group: This step involves the reaction of the pyrroloimidazole core with a chlorophenyl reagent, such as 4-chlorobenzoyl chloride, under suitable conditions (e.g., in the presence of a base like triethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Physical Properties
Key physical properties include:
- Melting Point : Not specifically documented in the sources.
- Solubility : Typically soluble in organic solvents but requires further investigation for aqueous solubility.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the core structure can enhance cytotoxic activity against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential uses in developing new antibacterial agents .
Neuroprotective Effects
Emerging studies suggest that pyrrolo[1,2-a]imidazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds with similar structures have been shown to reduce neuronal death in models of neurodegeneration .
Synthetic Routes
The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions that may include cyclization and functional group transformations. Recent advancements in synthetic methodologies have improved yields and purity of these compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound class. Modifications at various positions on the pyrrolo[1,2-a]imidazole ring or the phenyl moiety can lead to enhanced potency or selectivity towards specific biological targets .
Case Study: Anticancer Evaluation
A recent study evaluated a series of pyrrolo[1,2-a]imidazole derivatives against several cancer cell lines. The findings indicated that specific substitutions on the phenyl ring significantly increased anticancer activity compared to unsubstituted analogs. The most potent compound demonstrated an IC50 value in the low micromolar range against MCF-7 cells .
Case Study: Antimicrobial Screening
Another investigation focused on screening various derivatives for antimicrobial efficacy using both agar diffusion and broth microdilution methods. Results highlighted that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some showing synergistic effects when combined with conventional antibiotics .
Mechanism of Action
The mechanism of action of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone: can be compared with other similar compounds, such as:
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a chloro group.
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone: Contains additional methoxy groups on the phenyl ring.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone, often referred to as a pyrroloimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12ClN3O
- Molecular Weight : 261.71 g/mol
- IUPAC Name : this compound
- CAS Number : 890092-75-8
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an anticancer agent and its effects on specific enzymatic pathways.
Anticancer Activity
Research indicates that pyrroloimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study involving the evaluation of several derivatives, this compound demonstrated:
- IC50 Values : The compound showed IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 4.8 |
This suggests that the compound might interfere with cellular processes critical for tumor growth.
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Studies have shown that this compound can inhibit:
- PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Inhibition leads to increased apoptosis in cancer cells.
Enzymatic Inhibition
In addition to anticancer properties, the compound has shown potential as an inhibitor of certain enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is critical for pyrimidine synthesis and has been targeted in the development of immunosuppressive therapies. The compound demonstrated competitive inhibition with an IC50 value of approximately 30 µM.
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.
- Flow cytometry analysis confirmed increased annexin V positive cells indicating early apoptosis.
-
In Vivo Studies :
- Animal models treated with this compound showed significant tumor reduction compared to controls.
- Histological analysis revealed decreased proliferation markers in treated tumors.
Q & A
Basic: What are the established synthetic routes for (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-chlorophenyl)methanone?
The compound can be synthesized via cyclization and functionalization strategies. A common approach involves:
- Step 1 : O-methylation of γ-lactam precursors using Meerwein’s reagent (trimethyloxonium tetrafluoroborate) to generate reactive intermediates.
- Step 2 : Amidination with aminoethyl diethyl acetal under controlled acidic conditions, followed by cyclization to form the pyrrolo[1,2-a]imidazole core .
- Step 3 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the precursor’s reactivity.
Key challenges include optimizing reaction yields under acidic conditions and ensuring regioselectivity during cyclization .
Basic: How is the crystal structure of this compound characterized, and what insights does it provide?
X-ray crystallography is the primary method for structural elucidation. Key findings include:
- Bond Length Analysis : The C3—N1 bond (1.36 Å) and C3—C4 bond (1.45 Å) suggest partial double-bond character, influencing the compound’s tautomeric stability.
- Ring Puckering : The pyrroloimidazole core adopts a non-planar conformation due to sp³ hybridization at C5, reducing steric strain and enabling intermolecular interactions .
- Hydrogen Bonding : Intermolecular C—H⋯N interactions (3.37 Å) stabilize the crystal lattice, critical for predicting solubility and solid-state reactivity .
Basic: What in vitro assays are used to evaluate its biological activity?
Standard pharmacological screening includes:
- COX/5-LOX Dual Inhibition : Human monocyte assays measure IC₅₀ values for prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) suppression. For example, related pyrroloimidazoles show IC₅₀ = 0.1 μM (PGE₂) and 2.0 μM (LTB₄) .
- Anti-Cancer Profiling : Androgen receptor nuclear localization assays in prostate cancer cells (e.g., LNCaP) assess potency via fluorescence microscopy or Western blotting .
Advanced: How can enantioselective synthesis be achieved for chiral analogs?
Chiral organocatalysts enable asymmetric synthesis:
- Catalyst Design : (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate derivatives facilitate enantioselective C-acylation, achieving >90% ee in quaternary stereocenter formation .
- Kinetic Resolution : Chiral 7-cyclohexyl-substituted pyrroloimidazoles separate racemic carbinols via selective acylation, with enantiomeric ratios up to 20:1 .
Advanced: What computational methods analyze noncovalent interactions in this compound?
- Multiwfn Wavefunction Analysis : Electron localization function (ELF) and reduced density gradient (RDG) plots identify van der Waals interactions and steric repulsion, critical for ligand-protein docking .
- Density Functional Theory (DFT) : Calculated electrostatic potential surfaces predict reactive sites for electrophilic substitution, validated against experimental NMR shifts .
Advanced: How should researchers address contradictions in reported IC₅₀ values across studies?
Discrepancies often arise from assay conditions:
- Cell Model Variability : Primary human monocytes vs. immortalized lines (e.g., THP-1) may show differing inflammatory responses.
- Compound Stability : Pre-incubation in DMSO or aqueous buffers affects bioavailability. Validate stability via HPLC before assays .
- Normalization : Use internal controls (e.g., dexamethasone for COX inhibition) to standardize data across labs .
Advanced: How does the compound’s stability under experimental conditions impact reproducibility?
- Storage : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation. Avoid freeze-thaw cycles .
- Solvent Compatibility : Use anhydrous DMSO for stock solutions (<1% water content) to prevent hydrolysis of the imidazole ring .
Advanced: What strategies identify its molecular targets in cancer pathways?
- Kinase Profiling : High-throughput screening against kinase libraries (e.g., CDK9, AKT) using fluorescence polarization assays .
- Proteasomal Degradation Studies : Treat cells with MG-132 (proteasome inhibitor) to assess WDR5 protein stabilization, linking to oncogenic pathway inhibition .
Advanced: How can crystallography guide SAR (Structure-Activity Relationship) studies?
- Hydrogen-Bond Acceptor Sites : The 2-amino group and carbonyl oxygen form critical interactions with catalytic residues (e.g., COX-2 Arg120). Modifying these groups alters potency .
- Ring Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-chlorophenyl moiety enhances metabolic stability but may reduce solubility .
Advanced: What in silico tools predict off-target effects or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
